molecular formula C5H6BrClN2O2 B1581094 Bromochloro-5,5-dimethylimidazolidine-2,4-dione CAS No. 32718-18-6

Bromochloro-5,5-dimethylimidazolidine-2,4-dione

Cat. No. B1581094
CAS RN: 32718-18-6
M. Wt: 241.47 g/mol
InChI Key: BUUDGFAFKIZPSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BCDMH is a chemical compound that is structurally related to hydantoin . It is a white crystalline compound with a slight bromine and acetone odor . It is insoluble in water, but soluble in acetone . BCDMH is an excellent source of both chlorine and bromine as it reacts slowly with water releasing hypochlorous acid and hypobromous acid .


Molecular Structure Analysis

The molecular formula of BCDMH is C5H6BrClN2O2 . The molecular weight is 241.47 g/mol .


Chemical Reactions Analysis

BCDMH reacts with water to release hypochlorous acid and hypobromous acid . The bromide ions are oxidized with the hypochlorous acid that was formed from the initial BCDMH . This produces more hypobromous acid; the hypochlorous acid itself acts directly as a disinfectant in the process .


Physical And Chemical Properties Analysis

BCDMH is a white or off-white crystalline powder . It is slightly soluble in water, soluble in chloroform, ethanol, and other organic solvents . It is stable under normal temperatures but can decompose under light .

Scientific Research Applications

Antibacterial Properties

Bromochloro-5,5-dimethylimidazolidine-2,4-dione has been synthesized in various forms for antimicrobial applications. For instance, 3-poly (vinylbenzyl)-5,5-dimethylimidazolidine-2,4-dione nanofibers were developed and showed high biocidal effects against bacteria like Staphylococcus aureus and Escherichia coli. These nanofibers could be used in filters for cleaning and disinfecting drinking water, highlighting their significant antibacterial properties (Maddah, 2016).

Fungicidal and Bactericidal Effects

The combination of Bromochloro-5,5-dimethylimidazolidine-2,4-dione with other disinfectants like polyhexamethylene biguanide (PHMB) has been studied for its fungicidal and bactericidal activities. This combination, named PB, demonstrated strong effects against organisms such as Candida albicans and Staphylococcus aureus, making it a suitable option for wide industrial and household applications, including shipping containers (Niu et al., 2017).

Thermal Properties in Polymers

Bromochloro-5,5-dimethylimidazolidine-2,4-dione has been used in the synthesis of novel polymers. Research on poly(hydantoin-methyl-p-styrene) and its substrates, which include 5,5-dimethylimidazolidine-2,4-dione derivatives, showed that these compounds possess improved thermal stability compared to other polymers like poly(chloromethyl-p-styrene). This suggests potential applications in areas requiring materials with high thermal resistance (Kaczmarek et al., 2012).

Intracellular pH Measurement

Bromochloro-5,5-dimethylimidazolidine-2,4-dione has been utilized in biomedical research, particularly in measuring intracellular pH. A study using the transplacental distribution of this compound developed a computer-assisted imaging technique to estimate intracellular pH in specific areas of developing rodent embryos (Schreiner et al., 1995).

Safety And Hazards

BCDMH is flammable and harmful if inhaled . It can cause burns and may cause sensitization by skin contact . It is very toxic to aquatic organisms . During handling and operation of BCDMH, appropriate safety measures should be taken, including wearing suitable personal protective equipment such as gloves and glasses .

properties

IUPAC Name

5-(bromomethyl)-5-(chloromethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrClN2O2/c6-1-5(2-7)3(10)8-4(11)9-5/h1-2H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUDGFAFKIZPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1(C(=O)NC(=O)N1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Halohydantoins: Usually off-white solids; [Reference #1] White or yellowish-white solid with an odor of strong halogens or bromine; [Redox Chemicals MSDS]
Record name Bromochloro-5,5-dimethylimidazolidine-2,4-dione
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9445
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Bromochloro-5,5-dimethylimidazolidine-2,4-dione

CAS RN

32718-18-6
Record name Bromochloro-5,5-dimethylimidazolidine-2,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032718186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromochloro-5,5-dimethylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.504
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromochloro-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
Bromochloro-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
Bromochloro-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
Bromochloro-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 5
Bromochloro-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 6
Bromochloro-5,5-dimethylimidazolidine-2,4-dione

Citations

For This Compound
4
Citations
T Limburg, JW Einax - Microchemical Journal, 2013 - Elsevier
An analytical method is described for the quantitative analysis of bromine in water solutions as well as in organic solvents using high-resolution continuum source molecular absorption …
Number of citations: 41 www.sciencedirect.com
A Wypych, G Wypych - 2015 - books.google.com
Databook of Biocides contains critical data on the most important biocides in use today. The selection includes generic and commercial biocides, which are approved for use in the …
Number of citations: 6 books.google.com
G Wypych, A Wypych - 2015 - books.google.com
Databook of Preservatives contains data for preservatives for products during transport and storage, film preservatives, wood preservatives, fiber, leather, rubber and polymerized …
Number of citations: 1 books.google.com
RA de Jesus, JAS Costa, CM Paranhos, M Bilal… - … and Biodeterioration at …, 2022 - Elsevier
Due to the advent of population and industrial growth, there is a growing concern about the proper disposal of industrial waste, aiming to mitigate the impacts caused to the environment. …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.